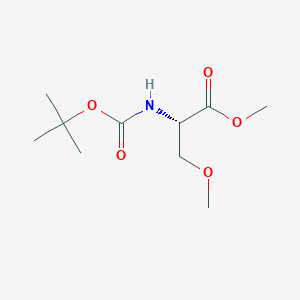

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate

説明

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate is a chiral compound widely used in organic synthesis and pharmaceutical research. This compound is notable for its role as an intermediate in the synthesis of various biologically active molecules, particularly in the development of amino acid derivatives and peptides.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. One common method includes the following steps:

Starting Material: The synthesis begins with (S)-2-amino-3-methoxypropanoic acid.

Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

Esterification: The carboxylic acid group is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

化学反応の分析

Types of Reactions

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: Various nucleophiles (e.g., amines, thiols) under suitable conditions.

Major Products Formed

Hydrolysis: (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid.

Deprotection: (S)-Methyl 2-amino-3-methoxypropanoate.

Substitution: Depending on the nucleophile used, various substituted derivatives.

科学的研究の応用

Synthesis of Pharmaceutical Compounds

One of the primary applications of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate is in the synthesis of pharmaceutical intermediates. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions without affecting other functional groups. This property is particularly useful in multi-step syntheses where protecting groups are essential for the stability and reactivity of intermediates.

Case Study: Synthesis of Amino Acids

In a study published in the Journal of Organic Chemistry, researchers utilized this compound as an intermediate in synthesizing various amino acids. The Boc group facilitated the formation of peptide bonds while maintaining the integrity of the amino acid structure. The resulting peptides exhibited enhanced biological activity, demonstrating the compound's utility in medicinal chemistry .

Development of Biologically Active Molecules

The compound has been explored for its role in developing biologically active molecules, particularly those targeting specific enzymes or receptors.

Case Study: Inhibitors for Cancer Treatment

Research has shown that derivatives of this compound can act as inhibitors for certain cancer-related enzymes. For instance, a derivative was synthesized and tested against proteases involved in cancer metastasis. The results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications .

Role in Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly for creating complex molecular frameworks.

Table: Key Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Amidation | Reaction with amines to form amides | High yields of amides |

| Esterification | Reaction with alcohols to form esters | Selective formation of esters |

| Deprotection | Removal of Boc group under acidic conditions | Regeneration of amine functionality |

Applications in Material Science

Beyond pharmaceuticals, this compound has potential applications in material science, particularly in polymer chemistry.

Case Study: Polymerization Processes

In a recent study, the compound was used as a monomer in the synthesis of biodegradable polymers. The incorporation of amino acid derivatives into polymer chains improved mechanical properties and degradation rates, making them suitable for biomedical applications such as drug delivery systems .

作用機序

The mechanism by which (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate exerts its effects depends on its application. In peptide synthesis, for example, the Boc group protects the amino group during coupling reactions, preventing unwanted side reactions. The ester group can be hydrolyzed to introduce a carboxylic acid functionality, which can then participate in further reactions.

類似化合物との比較

Similar Compounds

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a methoxy group.

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Contains a phenyl group instead of a methoxy group.

Uniqueness

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate is unique due to its methoxy group, which can be selectively modified, providing a versatile handle for further functionalization. This makes it particularly valuable in the synthesis of complex molecules where selective reactions are required.

生物活性

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C₁₃H₁₉NO₄

- Molecular Weight : 253.29 g/mol

- CAS Number : 1093192-07-4

The biological activity of this compound is primarily attributed to its role as an amino acid derivative. It is believed to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that enhances stability and solubility, potentially increasing bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Antioxidant Properties : The compound has shown potential as an antioxidant agent, which could be beneficial in preventing oxidative stress-related diseases.

- Inhibition of Enzymatic Activity : Studies have demonstrated that this compound can inhibit specific enzymes, which may contribute to its therapeutic effects in various conditions, including metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against several bacterial strains | |

| Antioxidant | Scavenging activity on free radicals | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial properties of various amino acid derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Antioxidant Activity

In another study, the antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound demonstrated a notable ability to reduce DPPH radicals, indicating its potential utility in formulations aimed at combating oxidative stress-related conditions .

特性

IUPAC Name |

methyl (2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(13)11-7(6-14-4)8(12)15-5/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRNQTKSNGIWBV-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595105 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134167-07-0 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。